molecular formula C25H23N3O8S B4881656 ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate CAS No. 303141-23-3

ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B4881656
CAS No.: 303141-23-3
M. Wt: 525.5 g/mol
InChI Key: KMBKQBQVFRCXAA-UHFFFAOYSA-N
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Description

This compound is a multifunctional thiophene derivative featuring:

  • Ethyl ester groups at position 3 of the thiophene core.
  • Methyl substituent at position 3.
  • Carbamoyl linkage to a 4-(ethoxycarbonyl)phenyl group at position 4.
  • 4-Nitrobenzamido moiety at position 2.

The electron-withdrawing nitro group and ester functionalities may enhance reactivity in nucleophilic or electrophilic interactions, while the carbamoyl group could facilitate hydrogen bonding in biological systems .

Properties

IUPAC Name

ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O8S/c1-4-35-24(31)16-6-10-17(11-7-16)26-22(30)20-14(3)19(25(32)36-5-2)23(37-20)27-21(29)15-8-12-18(13-9-15)28(33)34/h6-13H,4-5H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKQBQVFRCXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601108984
Record name Ethyl 5-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303141-23-3
Record name Ethyl 5-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303141-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethoxycarbonyl, phenylcarbamoyl, and nitrophenylcarbonyl groups. Common reagents used in these reactions include ethyl bromoacetate, 4-nitrobenzoyl chloride, and 4-(ethoxycarbonyl)aniline. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in high yields. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s 4-nitrobenzamido group distinguishes it from analogs with alternative aryl substituents:

Compound Position 2 Substituent Key Effects Reference
Target compound 4-Nitrobenzamido Strong electron-withdrawing effect; enhances reactivity in substitution reactions; may improve binding to nitroreductase enzymes
Ethyl 5-...-2-[(4-methylbenzoyl)amino]... 4-Methylbenzamido Electron-donating methyl group increases lipophilicity; may reduce metabolic stability compared to nitro-substituted analogs
Ethyl 2-[(2-chlorobenzoyl)amino]-... 2-Chlorobenzamido Chlorine’s inductive effect enhances electrophilicity; potential for halogen bonding in protein interactions
Ethyl 2-[[2-(4-nitrophenoxy)acetyl]amino] 4-Nitrophenoxy acetyl Combines nitro and ether groups; may alter solubility and redox properties

Physicochemical Properties

  • Molecular Weight : The target compound (C₂₆H₂₃N₃O₈S, MW = 561.6 g/mol) is heavier than its 4-methylbenzamido analog (C₂₆H₂₄N₂O₇S, MW = 532.6 g/mol) due to the nitro group’s higher oxygen content .
  • Solubility: The nitro substituent reduces hydrophilicity compared to compounds with polar groups like cyanoacetyl (e.g., Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate, ) .
  • Spectroscopic Data: NMR and MS data for similar compounds (e.g., HRMS-ESI m/z 390.1370 in ) suggest diagnostic peaks for ester (δ 1.2–1.4 ppm for ethyl groups) and carbamoyl (δ 7.5–8.5 ppm for aromatic protons) functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

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